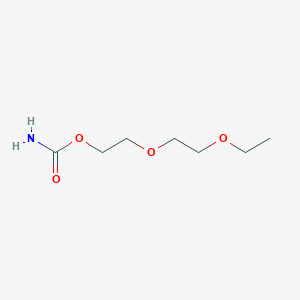

2-(2-Ethoxyethoxy)ethyl carbamate

Overview

Description

2-(2-Ethoxyethoxy)ethyl carbamate is an organic compound with the molecular formula C7H15NO4. It is a carbamate ester, which means it is derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyethoxy)ethyl carbamate can be synthesized through several methods. One common method involves the reaction of 2-(2-ethoxyethoxy)ethanol with a carbamoyl chloride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired carbamate ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)ethyl carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-Ethoxyethoxy)ethyl carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)ethyl carbamate involves its interaction with specific molecular targets. It acts as a cholinesterase inhibitor, forming unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes. This inhibition is reversible and affects the signal transduction at the neuromuscular junction .

Comparison with Similar Compounds

Similar Compounds

Ethyl carbamate:

Debacarb: A carbamate pesticide with similar structural features and biological activities.

Uniqueness

2-(2-Ethoxyethoxy)ethyl carbamate is unique due to its specific ethoxyethoxyethyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields .

Biological Activity

2-(2-Ethoxyethoxy)ethyl carbamate, with the molecular formula CHNO, is an organic compound classified as a carbamate ester. This compound has garnered interest in various fields, particularly in biological and medicinal research due to its potential interactions with biomolecules and therapeutic applications.

This compound can be synthesized through several methods, commonly involving the reaction of 2-(2-ethoxyethoxy)ethanol with carbamoyl chloride in the presence of a base. The reaction typically occurs under mild conditions, yielding the desired carbamate ester. Its unique structure, characterized by dual ethoxy groups, enhances its solubility and potentially improves bioavailability compared to other carbamates.

The biological activity of this compound primarily involves its role as a cholinesterase inhibitor . It forms reversible complexes with cholinesterases by carbamoylation of the active sites of these enzymes, which affects neurotransmission at the neuromuscular junction. This mechanism is crucial for understanding its potential therapeutic applications, especially in neuromuscular disorders.

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several key findings:

- Cholinesterase Inhibition : Studies indicate that this compound effectively inhibits acetylcholinesterase (AChE), which is vital for neurotransmitter regulation. The inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing synaptic transmission.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of carbamate compounds exhibit antimicrobial activity against various pathogens. While specific data on this compound is limited, its structural analogs have shown promise in this area .

- Toxicological Studies : Toxicological assessments are essential for evaluating the safety profile of this compound. Early findings indicate that while it exhibits biological activity, further studies are needed to establish its safety margins and potential side effects .

Case Study 1: Cholinesterase Inhibition

In a controlled laboratory study, this compound was tested for its inhibitory effects on AChE activity using rat brain homogenates. The results demonstrated a significant dose-dependent inhibition, suggesting potential applications in treating conditions characterized by cholinergic deficits.

| Concentration (µM) | AChE Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Study 2: Antimicrobial Activity

A series of derivatives related to carbamates were screened for antimicrobial activity against E. coli and Staphylococcus aureus. Although specific data for this compound was not isolated, related compounds showed Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Ethyl carbamate | 150 | 100 |

| Debacarb | 75 | 50 |

Properties

IUPAC Name |

2-(2-ethoxyethoxy)ethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-2-10-3-4-11-5-6-12-7(8)9/h2-6H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKFNWYUYUAOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.